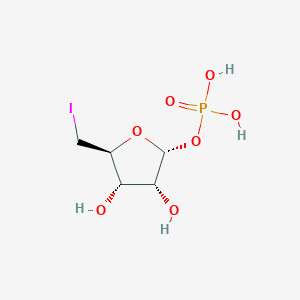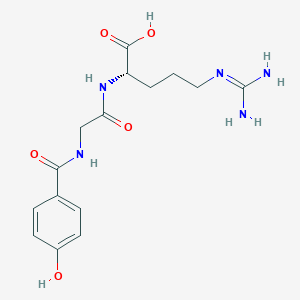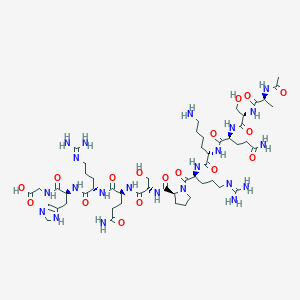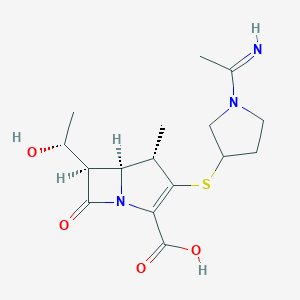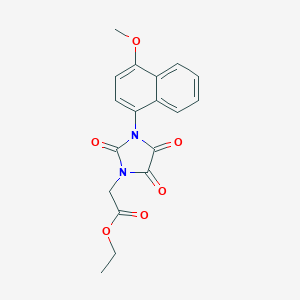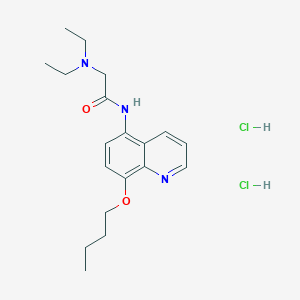
Acetamide, N-(8-butoxy-5-quinolyl)-2-(diethylamino)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(8-butoxy-5-quinolyl)-2-(diethylamino)-, dihydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Acetamide, N-(8-butoxy-5-quinolyl)-2-(diethylamino)-, dihydrochloride involves the binding of the compound to specific proteins or enzymes. This binding results in a change in the fluorescence properties of the compound, which can be detected and measured.
Biochemische Und Physiologische Effekte
Acetamide, N-(8-butoxy-5-quinolyl)-2-(diethylamino)-, dihydrochloride has been shown to have minimal biochemical and physiological effects on living organisms. However, it is important to note that the compound should be handled with care and proper safety precautions should be taken when working with it.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Acetamide, N-(8-butoxy-5-quinolyl)-2-(diethylamino)-, dihydrochloride in lab experiments is its high sensitivity and specificity for detecting specific proteins or enzymes. However, one of the limitations of using the compound is its potential toxicity, which can be harmful to living organisms.
Zukünftige Richtungen
There are many potential future directions for the use of Acetamide, N-(8-butoxy-5-quinolyl)-2-(diethylamino)-, dihydrochloride in scientific research. Some of these directions include the development of new fluorescent probes for the detection of other metal ions, the study of the mechanism of action of various enzymes and proteins, and the development of new therapeutic agents for the treatment of various diseases.
Conclusion:
Acetamide, N-(8-butoxy-5-quinolyl)-2-(diethylamino)-, dihydrochloride is a chemical compound that has potential applications in various fields of scientific research. Its high sensitivity and specificity for detecting specific proteins or enzymes make it a valuable tool for studying the mechanism of action of various biological molecules. However, its potential toxicity should be taken into consideration when working with the compound. Overall, Acetamide, N-(8-butoxy-5-quinolyl)-2-(diethylamino)-, dihydrochloride has a promising future in the field of scientific research.
Synthesemethoden
Acetamide, N-(8-butoxy-5-quinolyl)-2-(diethylamino)-, dihydrochloride can be synthesized by reacting 8-butoxy-5-quinolineamine with diethylaminoethyl chloride hydrochloride in the presence of a base. The resulting product is then purified by recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(8-butoxy-5-quinolyl)-2-(diethylamino)-, dihydrochloride has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of zinc ions in biological samples. Additionally, it has been used as a tool to study the mechanism of action of various enzymes and proteins.
Eigenschaften
CAS-Nummer |
19655-31-3 |
|---|---|
Produktname |
Acetamide, N-(8-butoxy-5-quinolyl)-2-(diethylamino)-, dihydrochloride |
Molekularformel |
C19H29Cl2N3O2 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
N-(8-butoxyquinolin-5-yl)-2-(diethylamino)acetamide;dihydrochloride |
InChI |
InChI=1S/C19H27N3O2.2ClH/c1-4-7-13-24-17-11-10-16(15-9-8-12-20-19(15)17)21-18(23)14-22(5-2)6-3;;/h8-12H,4-7,13-14H2,1-3H3,(H,21,23);2*1H |
InChI-Schlüssel |
JAXRRCJNPSAGEH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)CN(CC)CC)C=CC=N2.Cl.Cl |
Kanonische SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)CN(CC)CC)C=CC=N2.Cl.Cl |
Andere CAS-Nummern |
19655-31-3 |
Synonyme |
N-(8-butoxyquinolin-5-yl)-2-diethylamino-acetamide dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



